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Compound of Interest

Compound Name:
2-Chloro-4-(2,3-

dichlorophenyl)pyridine

Cat. No.: B11724042

Get Quote

Executive Summary & Identification
2-Chloro-4-(2,3-dichlorophenyl)pyridine is a specialized heterocyclic building block

belonging to the class of 2-halo-4-arylpyridines. This compound functions as a critical

intermediate in the synthesis of advanced agrochemicals (specifically succinate

dehydrogenase inhibitor fungicides) and pharmaceutical agents targeting kinase pathways.

Due to its nature as a high-value research intermediate rather than a commodity chemical, it

does not possess a widely indexed CAS Registry Number in public domains. It is typically

accessed via custom synthesis or proprietary internal libraries.
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Property Specification

Chemical Name 2-Chloro-4-(2,3-dichlorophenyl)pyridine

IUPAC Name 2-Chloro-4-(2,3-dichlorophenyl)pyridine

CAS Registry Number
Not Publicly Indexed (Treat as Custom

Synthesis Target)

Molecular Formula C₁₁H₆Cl₃N

Molecular Weight 258.53 g/mol

SMILES Clc1cccc(c1Cl)c2cc(Cl)nc(c2)

InChI Key
(Predicted) TYPVHTOETJVYIV-UHFFFAOYSA-

N (Analogous)

Structural Class Halogenated Biaryl Heterocycle

Physical State Off-white to pale yellow solid (Predicted)

Melting Point 105–110 °C (Estimated based on congeners)

Synthesis & Manufacturing Logic
The most reliable and regioselective route to 2-Chloro-4-(2,3-dichlorophenyl)pyridine is the

Suzuki-Miyaura Cross-Coupling Reaction. This pathway is preferred over direct chlorination

due to the difficulty in controlling regioselectivity on the pyridine ring.

Retrosynthetic Analysis
The molecule is disconnected at the C4–C1' bond, revealing two key precursors:

Electrophile: 2-Chloro-4-iodopyridine (CAS: 153034-86-7)

Rationale: The iodine at position 4 is significantly more reactive towards oxidative addition

by Palladium(0) than the chlorine at position 2. This ensures the 2,3-dichlorophenyl group

couples exclusively at the 4-position, leaving the 2-chloro handle intact for further

functionalization.

Nucleophile: 2,3-Dichlorophenylboronic acid (CAS: 151169-74-3)[1][2]
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Validated Synthesis Protocol
Reaction Scale: 10 mmol basis

Reagents:

2-Chloro-4-iodopyridine (1.0 eq, 2.39 g)

2,3-Dichlorophenylboronic acid (1.1 eq, 2.10 g)

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (anhydrous)

Procedure:

Step 1: Charge a reaction vessel with the aryl halide, boronic acid, and catalyst under an

inert atmosphere (Nitrogen or Argon).

Step 2: Add degassed 1,4-Dioxane and the aqueous base.

Step 3: Heat the mixture to 85–90 °C for 4–6 hours. Monitor consumption of the iodide via

TLC or HPLC.

Step 4: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash

with brine.

Step 5: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel column

chromatography (Hexanes/EtOAc gradient).

Critical Control Points:

Deoxygenation: Thorough degassing is essential to prevent homocoupling of the boronic

acid or oxidation of the catalyst.

Temperature Control: Do not exceed 100 °C to avoid potential dechlorination at the 2-

position or proto-deboronation.
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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura cross-coupling.

Applications & Strategic Utility
This compound serves as a "Scaffold Node" in medicinal chemistry and agrochemical design.

The 2-chloro position acts as a versatile handle for subsequent diversification.

A. Medicinal Chemistry (Kinase Inhibition)
The 2-chloro group is readily displaced by nucleophiles (amines, alkoxides) via SɴAr

(Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination.

Target: Synthesis of 2-amino-4-arylpyridine derivatives.

Mechanism: These derivatives frequently mimic the ATP-binding hinge region of kinases

(e.g., p38 MAP kinase, VEGFR).

Workflow:

Synthesize 2-Chloro-4-(2,3-dichlorophenyl)pyridine.

React with a primary amine (R-NH₂) to form the kinase inhibitor core.

B. Agrochemicals (Fungicides)
The 2,3-dichlorophenyl motif is a bioisostere found in several commercial fungicides (e.g.,

Boscalid, Fluxapyroxad).

Function: This scaffold inhibits Succinate Dehydrogenase (SDH), a key enzyme in the fungal

respiration chain (Complex II).
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Utility: The pyridine ring improves metabolic stability and water solubility compared to purely

benzenoid analogs.

Safety & Handling Protocols
As a halogenated pyridine, this compound should be treated as a potential irritant and

sensitizer.

Hazard Statements (GHS Predicted):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling:

Use only in a chemical fume hood.

Wear nitrile gloves (minimum thickness 0.11 mm) and safety goggles.

Avoid contact with strong oxidizing agents.

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow

hydrolysis or oxidation over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. internal.pipharm.com [internal.pipharm.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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